molecular formula C10H11BrO3 B1391570 Ethyl 3-bromo-2-methoxybenzoate CAS No. 1106304-74-8

Ethyl 3-bromo-2-methoxybenzoate

Cat. No.: B1391570
CAS No.: 1106304-74-8
M. Wt: 259.1 g/mol
InChI Key: PHJKWQJEAOPVDK-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-methoxybenzoate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by a bromine atom, and the hydrogen atom at the second position is replaced by a methoxy group. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-2-methoxybenzoate can be synthesized through several methods. One common method involves the bromination of ethyl 2-methoxybenzoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the third position of the aromatic ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2-methoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of ethyl 3-bromo-2-methoxybenzyl alcohol.

    Oxidation: Formation of ethyl 3-bromo-2-formylbenzoate.

Scientific Research Applications

Ethyl 3-bromo-2-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2-methoxybenzoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the ester group is reduced to an alcohol, involving the transfer of hydride ions. In oxidation reactions, the methoxy group is oxidized to a carbonyl group, involving the transfer of oxygen atoms.

Comparison with Similar Compounds

Ethyl 3-bromo-2-methoxybenzoate can be compared with other similar compounds, such as:

    Ethyl 2-bromo-3-methoxybenzoate: Differing in the position of the bromine and methoxy groups.

    Ethyl 3-chloro-2-methoxybenzoate: Differing in the halogen atom (chlorine instead of bromine).

    Ethyl 3-bromo-4-methoxybenzoate: Differing in the position of the methoxy group.

These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their molecular structures.

Properties

IUPAC Name

ethyl 3-bromo-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-3-14-10(12)7-5-4-6-8(11)9(7)13-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJKWQJEAOPVDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673255
Record name Ethyl 3-bromo-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1106304-74-8
Record name Ethyl 3-bromo-2-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1106304-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-bromo-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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